molecular formula C9H17NO2 B15326460 Methyl 3-amino-3-(1-methylcyclobutyl)propanoate

Methyl 3-amino-3-(1-methylcyclobutyl)propanoate

Cat. No.: B15326460
M. Wt: 171.24 g/mol
InChI Key: UDTXDTVHXFBSHR-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(1-methylcyclobutyl)propanoate:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-3-(1-methylcyclobutyl)propanoate typically involves the reaction of 3-(1-methylcyclobutyl)propanoic acid with methylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction conditions and improved safety. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reaction and increase the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-3-(1-methylcyclobutyl)propanoate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions can be achieved using nucleophiles such as halides or alkylating agents.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, Methyl 3-amino-3-(1-methylcyclobutyl)propanoate is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block for the construction of various molecular frameworks.

Biology: In biological research, this compound has been studied for its potential as a bioactive molecule. It has shown promise in the development of new pharmaceuticals and therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of drugs that target specific biological pathways. Its ability to interact with various molecular targets makes it a versatile candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which Methyl 3-amino-3-(1-methylcyclobutyl)propanoate exerts its effects depends on its molecular targets and pathways involved. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological responses. The specific mechanism of action will vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 3-amino-3-(2-methylcyclobutyl)propanoate

  • Methyl 3-amino-3-(3-methylcyclobutyl)propanoate

  • Methyl 3-amino-3-(4-methylcyclobutyl)propanoate

Uniqueness: Methyl 3-amino-3-(1-methylcyclobutyl)propanoate is unique due to its specific structural features, which influence its reactivity and biological activity. Compared to its similar compounds, it may exhibit different chemical properties and biological effects, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl 3-amino-3-(1-methylcyclobutyl)propanoate

InChI

InChI=1S/C9H17NO2/c1-9(4-3-5-9)7(10)6-8(11)12-2/h7H,3-6,10H2,1-2H3

InChI Key

UDTXDTVHXFBSHR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)C(CC(=O)OC)N

Origin of Product

United States

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